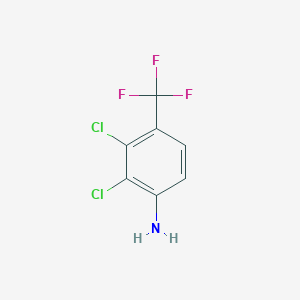
2,3-Dichloro-4-(trifluoromethyl)aniline
概要
説明
2,6-Dichloro-4-(trifluoromethyl)aniline is a nitrogen compound useful in organic synthesis . It has a molecular formula of C7H4Cl2F3N .
Synthesis Analysis
The synthesis of 2,6-dichloro-4-trifluoromethyl-aniline involves using p-Chlorobenzotrifluoride as the starting material. This is subjected to a halogenation reaction and an ammoniation reaction. The desired 2,6-dichloro-4-trifluoromethyl-aniline is obtained through the separation of reaction products .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-4-(trifluoromethyl)aniline consists of seven carbon atoms, four hydrogen atoms, two chlorine atoms, three fluorine atoms, and one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,6-dichloro-4-trifluoromethyl-aniline include halogenation and ammoniation. The starting material, p-Chlorobenzotrifluoride, is subjected to these reactions to produce the desired compound .Physical And Chemical Properties Analysis
2,6-Dichloro-4-(trifluoromethyl)aniline has a density of 1.532 g/mL at 25°C (lit.) . It has a melting point of 34-36°C (lit.) and a boiling point of 60-62°C at 1mmHg (lit.) .科学的研究の応用
2,3-Dichloro-4-(trifluoromethyl)aniline is widely used in scientific research due to its unique properties, including its ability to act as a fluorescent probe for biological imaging and its potential as a therapeutic agent for various diseases. This compound has been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. It has also been used in the study of protein-protein interactions and as a tool for protein labeling and detection.
作用機序
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
It is known that the compound can be used in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s boiling point is 214-218 °c (lit) and it has a density of 14160 g/mL at 25 °C (lit) . These properties may influence its bioavailability.
Action Environment
The action of 2,3-Dichloro-4-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by temperature, as side reactions can predominate at higher temperatures due to lowering of ammonia concentration .
実験室実験の利点と制限
2,3-Dichloro-4-(trifluoromethyl)aniline has several advantages for use in lab experiments, including its high purity, stability, and fluorescence properties. However, this compound also has some limitations, including its potential toxicity and limited solubility in certain solvents. Careful handling and use of appropriate safety precautions are necessary when working with this compound.
将来の方向性
There are several future directions for research on 2,3-Dichloro-4-(trifluoromethyl)aniline, including the development of new therapeutic agents based on its properties, the study of its interactions with various proteins and enzymes, and the optimization of its synthesis and purification methods. This compound may also have potential applications in the field of nanotechnology, as a fluorescent probe for imaging and detection of nanoparticles. Further research is needed to fully understand the potential applications and limitations of this compound in various fields of research.
Safety and Hazards
生化学分析
Biochemical Properties
2,3-Dichloro-4-(trifluoromethyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of enzymatic activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, thereby impacting the cell’s ability to manage oxidative stress . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular processes, including increased oxidative stress and altered gene expression . The stability of this compound in various experimental conditions is also a critical factor in determining its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant toxic or adverse effects. Threshold effects have been observed, where a certain dosage level leads to a marked change in the compound’s impact on the organism . High doses of this compound can result in toxicity, affecting vital organs and leading to adverse health outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels . Understanding the metabolic pathways of this compound is crucial for predicting its effects on cellular and organismal health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its overall impact. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its biological activity and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
2,3-dichloro-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-5-3(7(10,11)12)1-2-4(13)6(5)9/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURXNOZLOWVKAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




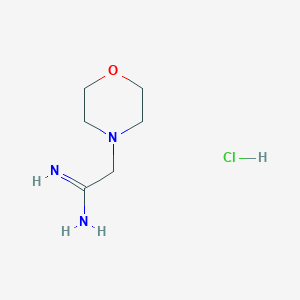
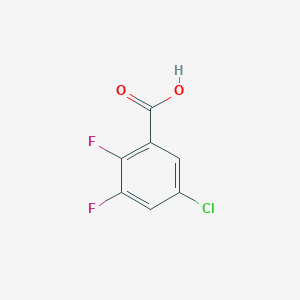
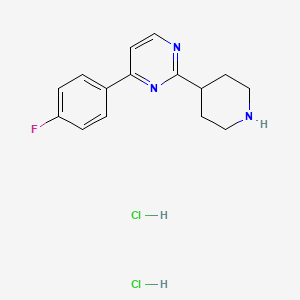
![(4aS,7aS)-tert-butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B3376722.png)

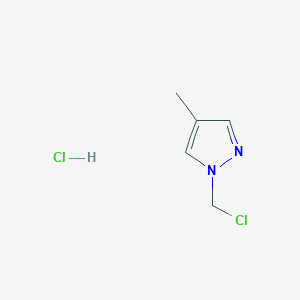
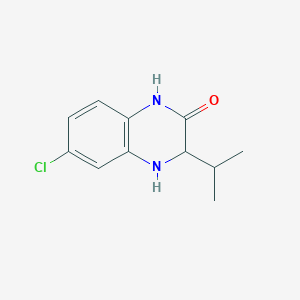
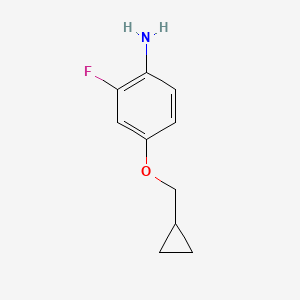
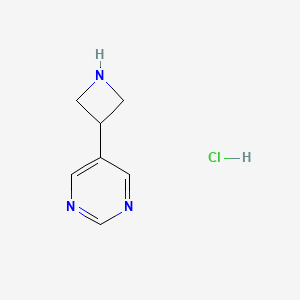
![3H-1,2,4-Triazole-3-thione, 4-[2-(diethylamino)ethyl]-2,4-dihydro-](/img/structure/B3376766.png)
![7-Methoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B3376767.png)
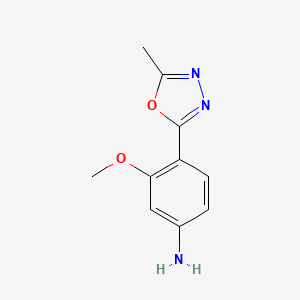
![4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B3376779.png)